

Application Notes and Protocols for Z1078601926 in Dopamine Transporter Kinetic Studies

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Compound of Interest

Compound Name: Z1078601926

Cat. No.: B7568919

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Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] Its function is paramount in maintaining dopamine homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[4][5] As such, DAT is a key target for therapeutic drug development.[2]

These application notes provide a comprehensive guide for the characterization of **Z1078601926**, a novel compound for studying dopamine transporter kinetics. The following sections detail experimental protocols for in vitro and in vivo assays to determine the binding affinity, uptake inhibition, and mechanism of action of **Z1078601926** at the dopamine transporter.

Data Presentation

Table 1: In Vitro Binding Affinity of Z1078601926 at Monoamine Transporters

Transporter	Radioligand	K _i (nM) of Z1078601926
Human DAT	[³ H]WIN 35,428	15.2 ± 2.1
Human SERT	[³ H]Citalopram	> 10,000
Human NET	[³ H]Nisoxetine	857 ± 45

Data are presented as mean ± SEM from three independent experiments.

Table 2: In Vitro Dopamine Uptake Inhibition by Z1078601926

Cell Line	IC ₅₀ (nM) of Z1078601926
HEK293-hDAT	25.8 ± 3.5
Rat Striatal Synaptosomes	31.4 ± 4.2

Data are presented as mean ± SEM from three independent experiments.

Table 3: Kinetic Parameters of Dopamine Uptake in the Presence of Z1078601926

Treatment	K _m (μM)	V _{max} (pmol/min/mg protein)
Vehicle Control	1.5 ± 0.2	150 ± 12
Z1078601926 (10 nM)	1.6 ± 0.3	95 ± 8
Z1078601926 (30 nM)	1.4 ± 0.2	62 ± 5

p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM from three independent experiments, suggesting a non-competitive inhibition mechanism.

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity (K_i) of **Z1078601926** for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

- HEK293 cells stably expressing human DAT, SERT, or NET
- Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4)
- Radioligands: [^3H]WIN 35,428 for DAT, [^3H]Citalopram for SERT, [^3H]Nisoxetine for NET
- **Z1078601926** stock solution (in DMSO)
- Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
- 96-well microplates
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare cell membranes from HEK293 cells expressing the respective transporters.
- In a 96-well plate, add 50 μL of assay buffer, 50 μL of radioligand at a final concentration equal to its K_d , and 50 μL of varying concentrations of **Z1078601926**.
- For total binding, add 50 μL of vehicle (DMSO). For non-specific binding, add 50 μL of the respective non-specific inhibitor at a high concentration (e.g., 10 μM).
- Add 50 μL of the cell membrane preparation (20-40 μg of protein).
- Incubate the plate at room temperature for 60-90 minutes.
- Harvest the membranes by rapid filtration onto glass fiber filters.

- Wash the filters three times with ice-cold membrane preparation buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and determine the IC_{50} value by non-linear regression. Convert the IC_{50} to K_i using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This protocol measures the potency (IC_{50}) of **Z1078601926** to inhibit dopamine uptake in cells expressing the human dopamine transporter.^{[6][7]}

Materials:

- HEK293 cells stably expressing hDAT, or freshly prepared rat striatal synaptosomes.^[1]
- Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM $CaCl_2$, 1.2 mM $MgSO_4$, 1.2 mM KH_2PO_4 , 5.6 mM glucose, 25 mM HEPES, pH 7.4)
- [3H]Dopamine
- **Z1078601926** stock solution (in DMSO)
- Non-specific uptake inhibitor (e.g., 10 μM Benztropine)
- 96-well microplates
- Scintillation counter

Procedure:

- Plate HEK293-hDAT cells in a 96-well plate and grow to confluence. For synaptosomes, prepare a fresh suspension in KRH buffer.
- Wash the cells twice with KRH buffer.
- Pre-incubate the cells with varying concentrations of **Z1078601926** or vehicle for 10 minutes at 37°C.

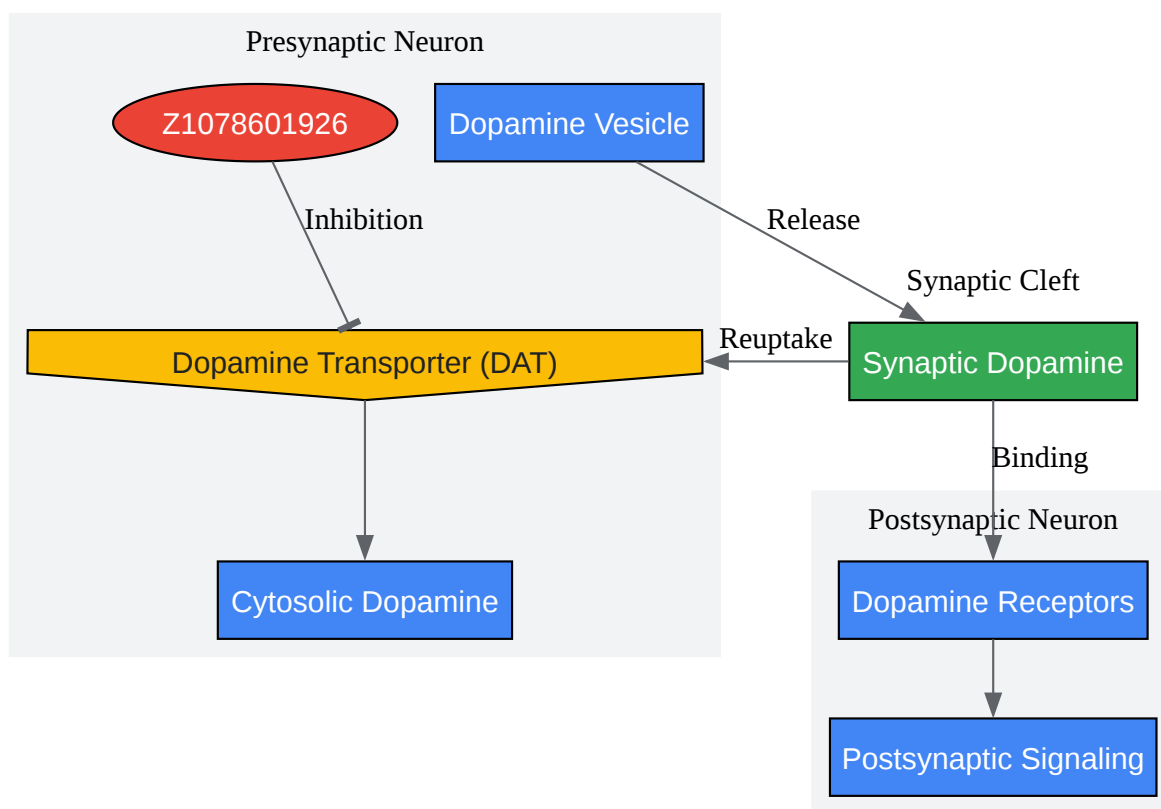
- Initiate the uptake by adding [^3H]Dopamine at a final concentration near its K_m (e.g., 10 nM).
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with 1% SDS.
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
- Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.
- Calculate the specific uptake and determine the IC_{50} value of **Z1078601926**.

Visualizations



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Caption: Experimental workflow for the characterization of **Z1078601926**.



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Caption: Mechanism of **Z1078601926** action at the dopaminergic synapse.

Positron Emission Tomography (PET) Imaging Protocol

PET imaging allows for the in vivo assessment of DAT occupancy by **Z1078601926**.^[8]

Materials:

- PET scanner^{[9][10][11]}
- A suitable DAT radiotracer (e.g., [¹¹C]PE2I or [¹⁸F]FE-PE2I)

- Anesthetized non-human primate or rodent
- **Z1078601926** formulation for intravenous administration
- Arterial blood sampling line (for primates)

Procedure:

- Baseline Scan:
 - Anesthetize the subject and position it in the PET scanner.
 - Inject a bolus of the DAT radiotracer intravenously.
 - Acquire dynamic PET data for 90-120 minutes.
 - If applicable, collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.
- **Z1078601926** Administration:
 - Administer a single intravenous dose of **Z1078601926**.
- Post-Dose Scan:
 - After a predetermined time following **Z1078601926** administration, perform a second PET scan identical to the baseline scan.
- Data Analysis:
 - Reconstruct the PET images.
 - Delineate regions of interest (ROIs), including the striatum (high DAT density) and cerebellum (low DAT density, used as a reference region).
 - Calculate the binding potential (BP_{ND}) for the striatum at baseline and post-dose.
 - The DAT occupancy by **Z1078601926** can be calculated using the following formula:
Occupancy (%) = [(BP_{ND}_{baseline} - BP_{ND}_{postdose}) / BP_{ND}_{baseline}] * 100

This comprehensive approach will enable a thorough understanding of the pharmacological profile of **Z1078601926** and its potential as a modulator of the dopamine transporter.

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